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Compound of Interest

Compound Name: 2-Cyano-3-hydroxyquinoline

Cat. No.: B095622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyano-3-hydroxyquinoline, a key heterocyclic scaffold in medicinal chemistry and materials

science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the molecule. The

information presented herein is compiled from analyses of structurally similar compounds and

established spectroscopic principles, offering a robust predictive framework for researchers

working with this molecule.

Molecular Structure and Spectroscopic Overview
2-Cyano-3-hydroxyquinoline possesses a rigid, planar quinoline core functionalized with a

hydroxyl (-OH) group at the 3-position and a cyano (-C≡N) group at the 2-position. This

substitution pattern significantly influences the electronic environment of the molecule, giving

rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming

the identity, purity, and structural integrity of synthesized 2-Cyano-3-hydroxyquinoline.

The following sections provide a detailed breakdown of the expected NMR, IR, and UV-Vis

data, presented in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR chemical shifts for 2-Cyano-3-hydroxyquinoline are

based on data from analogous quinoline derivatives and the known effects of cyano and

hydroxyl substituents.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Cyano-3-hydroxyquinoline is expected to show distinct signals for

the aromatic protons of the quinoline ring system and a characteristic signal for the hydroxyl

proton. The exact chemical shifts can be influenced by the solvent used.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Cyano-3-hydroxyquinoline

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H4 8.0 - 8.2 s -

H5 7.8 - 8.0 d 7.5 - 8.5

H6 7.4 - 7.6 t 7.0 - 8.0

H7 7.6 - 7.8 t 7.0 - 8.0

H8 7.9 - 8.1 d 7.5 - 8.5

3-OH 9.0 - 11.0 br s -

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The hydroxyl proton signal is

often broad and its chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including

the quaternary carbons of the quinoline ring and the cyano group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Cyano-3-hydroxyquinoline
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Carbon Predicted Chemical Shift (δ, ppm)

C2 140 - 145

C3 150 - 155

C4 120 - 125

C4a 125 - 130

C5 128 - 132

C6 124 - 128

C7 130 - 135

C8 118 - 122

C8a 145 - 150

C≡N 115 - 120

Note: Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Cyano-3-hydroxyquinoline is expected to show characteristic absorption bands

for the hydroxyl, cyano, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for 2-Cyano-3-hydroxyquinoline
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H stretch (hydroxyl) 3200 - 3500 Broad, Strong

Aromatic C-H stretch 3000 - 3100 Medium

C≡N stretch (cyano) 2220 - 2260 Strong, Sharp

C=C and C=N stretch

(aromatic)
1500 - 1650 Medium to Strong

C-O stretch (hydroxyl) 1200 - 1300 Medium

Aromatic C-H bend 750 - 900 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for conjugated systems like quinoline. The UV-Vis spectrum of 2-
Cyano-3-hydroxyquinoline is expected to show multiple absorption bands corresponding to

π→π* transitions.

Table 4: Predicted UV-Vis Absorption Maxima for 2-Cyano-3-hydroxyquinoline

Transition Predicted λmax (nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

π→π ~230 - 250 High

π→π ~280 - 300 Medium

π→π* ~330 - 350 Medium to Low

Note: The exact λmax and molar absorptivity values can vary depending on the solvent.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Cyano-3-hydroxyquinoline in approximately

0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument for optimal resolution.

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak or an

internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation (ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid 2-Cyano-3-hydroxyquinoline sample directly onto the

crystal.
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Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 2-Cyano-3-hydroxyquinoline of a known concentration in a

UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

Prepare a series of dilutions from the stock solution to determine the optimal concentration

for measurement (typically resulting in an absorbance between 0.1 and 1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Acquisition:

Fill a cuvette with the pure solvent to be used as a blank.

Fill a matched cuvette with the sample solution.

Scan the sample over the desired wavelength range (e.g., 200-800 nm).

Data Processing: The software will automatically subtract the blank spectrum from the

sample spectrum. Identify the wavelengths of maximum absorbance (λmax).
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Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of

2-Cyano-3-hydroxyquinoline.

Synthesis & Purification
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Caption: General workflow for the synthesis and spectroscopic characterization.

This guide serves as a foundational resource for researchers engaged in the synthesis,

characterization, and application of 2-Cyano-3-hydroxyquinoline. The provided spectroscopic

data and protocols will aid in the unambiguous identification and quality control of this important

chemical entity.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyano-3-hydroxyquinoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095622#2-cyano-3-hydroxyquinoline-spectroscopic-
data-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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